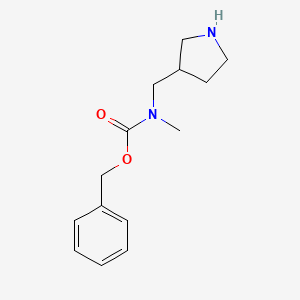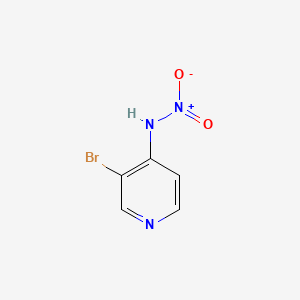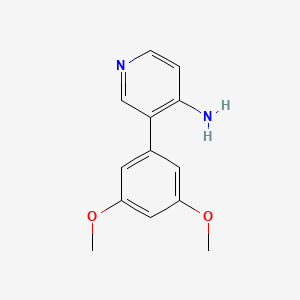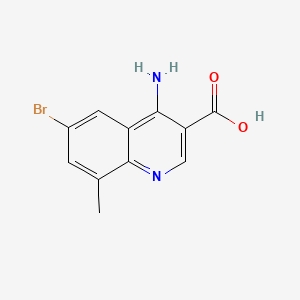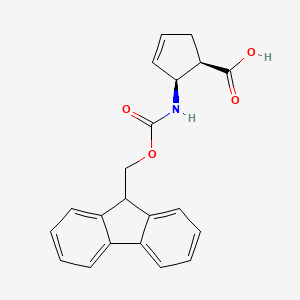
2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a reagent used to borylate arenes and for fluorenylborolane preparation .
Synthesis Analysis
This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane. It can also be used in the synthesis of following intermediates for generating conjugated copolymers: 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .Molecular Structure Analysis
The molecular formula of this compound is C9H19BO3 .Chemical Reactions Analysis
As a reagent, it can be used to borylate arenes and to prepare fluorenylborolane .Physical and Chemical Properties Analysis
The compound has a boiling point of 73 °C at 15 mm Hg and a density of 0.912 g/mL at 25 °C. Its refractive index is 1.409 at 20 °C. It is a colorless liquid and is soluble in water .Scientific Research Applications
Role in Pharmacophore Design
Synthetic compounds, particularly those with a tri- and tetra-substituted imidazole scaffold, are recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. The literature highlights the design, synthesis, and activity studies of these compounds, emphasizing the importance of pyridine substituents in achieving high binding selectivity and potency. This underscores the potential application of 2-Isopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the development of selective inhibitors for therapeutic purposes (Scior et al., 2011).
Importance in Heterocyclic Chemistry
Research on heterocyclic compounds, such as pyridine derivatives, highlights their significant role across various scientific fields, including medicinal chemistry and materials science. These derivatives exhibit diverse biological activities and are key components in the development of new pharmaceuticals, chemosensors, and analytical applications. This broad utility signals the potential relevance of this compound in synthesizing biologically active compounds and effective chemosensors for detecting various species (Abu-Taweel et al., 2022).
Contribution to Organic Synthesis
The compound's structure, featuring a pyridine ring, suggests its utility in organic synthesis, particularly in the construction of complex molecular frameworks. Pyridine derivatives serve as crucial intermediates in synthesizing a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications. This underscores the versatility and importance of this compound in organic chemistry and drug discovery processes (Mishra et al., 2022).
Synthesis and Activity of Pyridopyridazine Derivatives
Exploring the synthesis and biological activity of pyridopyridazine derivatives reveals a broad spectrum of potential therapeutic applications, including antitumor, antibacterial, and analgesic activities. The structural isomerism and functional versatility of these compounds highlight the relevance of pyridine-based derivatives in medicinal chemistry. This area of research suggests the potential of this compound in contributing to the development of novel therapeutic agents with specific biological activities (Wojcicka & Nowicka-Zuchowska, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-9-11(7-8-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNOHXLPSYAJCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671322 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257554-10-1 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





